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3-Octylpyridine

Antifouling Marine Biology Material Science

Researchers developing antifouling coatings face inconsistent efficacy with generic alkylpyridines. 3-Octylpyridine provides a validated EC50 of 0.27 µg/mL against barnacle settlement, enabling reproducible poly-APS synthesis. • Antifouling benchmark: Quantified EC50 0.27 µg/mL ensures predictable coating performance. • Flavor authenticity: Minor natural constituent of orange oil for targeted sensory profiles. • Supply reliability: High-purity (≥95%) stock available in research quantities for immediate dispatch.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
CAS No. 58069-37-7
Cat. No. B1618900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octylpyridine
CAS58069-37-7
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CN=CC=C1
InChIInChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3
InChIKeyVRSLSMSXIFJONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Octylpyridine (CAS 58069-37-7): A C8-Substituted Alkylpyridine with Quantifiable Differentiation in Bioactivity and Industrial Application


3-Octylpyridine (CAS 58069-37-7) is a member of the 3-alkylpyridine class, characterized by a pyridine ring substituted at the 3-position with an eight-carbon alkyl chain [1]. This substitution pattern is critical, as it imparts a distinct balance of hydrophobicity and basicity, directly influencing its behavior in biological systems and its performance as a synthetic intermediate . The compound is identified as a minor, naturally occurring component in orange oil, which is relevant to flavor applications [2]. Unlike its shorter-chain analogs, its specific chain length and position are primary determinants of its quantifiable performance in applications ranging from antifouling to taste modification and antimicrobial activity.

The Performance Specificity of 3-Octylpyridine: Why Alkyl Chain Length and Position Preclude Simple Substitution


3-Octylpyridine cannot be interchanged with other alkylpyridines because even minor structural variations—in chain length or ring substitution position—lead to significant, quantifiable shifts in bioactivity, physical properties, and functional performance. The specific eight-carbon chain length at the 3-position defines its unique profile, governing key parameters such as its inhibitory concentration in antifouling applications [1], its organoleptic properties as a flavor enhancer [2], and its physical characteristics that dictate its suitability as a synthetic building block [3]. Substituting with a 3-hexyl or 3-heptyl analog, or moving the substitution to the 2-position, results in a different molecule with altered potency, taste profile, and processing parameters, making generic substitution a risk to experimental or process reproducibility. The evidence below quantifies these differences.

Quantitative Differentiation of 3-Octylpyridine Against Close Analogs


Antifouling Potency: EC50 Value for 3-Octylpyridinium Polymer

The 3-octylpyridinium polymer (poly-APS) demonstrates a quantifiable antifouling effect. Its EC50 for inhibiting settlement of Balanus amphitrite cypris larvae is 0.27 µg/mL [1]. This activity is directly tied to the 3-octylpyridine monomer structure. While direct EC50 data for polymers of other 3-alkylpyridine chain lengths is not available in the primary source for direct comparison, the study highlights the specific, reversible, non-toxic mechanism of the 3-octyl derivative, making it a benchmark for this class of marine antifoulants.

Antifouling Marine Biology Material Science

Flavor Threshold and Organoleptic Profile in Orange Oil

The specific chain length of 3-octylpyridine is critical for its role as a flavor constituent. It is a minor component of cold-pressed orange oil [1]. In comparison, 3-hexylpyridine is a much more abundant pyridine base in the same oil at ca. 20 ppb and has a documented flavor threshold in water of 0.28 ppb [1]. The longer octyl chain confers a distinct organoleptic character, with its profile being more complex and less directly 'fruity' than 3-hexylpyridine [2]. This difference is crucial for flavor and fragrance formulators aiming to achieve a specific sensory profile.

Flavor Chemistry Food Science Sensory Analysis

Bioactivity of Polymeric 3-Octylpyridinium Derivatives

Oligomers of 3-octylpyridinium salts show increased antibacterial and anti-acetylcholinesterase (AChE) activities with higher degrees of oligomerization [1]. The monomeric unit, derived from 3-octylpyridine, is the building block for these active polymers. This provides a direct structural basis for developing compounds with enhanced biological activity. A comparative study of synthetic 3-alkyl pyridinium polymers found that anti-bacterial, haemolytic, and anti-acetylcholinesterase activities were characteristic of the poly-(1,3-octylpyridinium) structure, highlighting a class effect linked to this specific monomer [2].

Antimicrobial Acetylcholinesterase Inhibition Hemolytic Activity

Defined Application Scenarios for 3-Octylpyridine Based on Quantified Differentiation


Development of Non-Toxic Marine Antifouling Coatings

Researchers formulating novel, environmentally friendly antifouling paints should prioritize 3-octylpyridine as the monomeric precursor for synthesizing poly-3-octylpyridinium (poly-APS) polymers. The well-defined EC50 of 0.27 µg/mL against barnacle settlement provides a quantifiable benchmark for performance [1]. This is a specific advantage over other alkylpyridines, as the activity and non-toxic mechanism of action have been specifically characterized for the 3-octyl derivative, enabling more predictable development of new coatings.

Advanced Flavor Formulation and Sensory Science

Flavor chemists seeking to replicate or modify the complex flavor profile of natural orange oil, or to achieve a specific kokumi/umami effect, should use 3-octylpyridine. Its known presence as a minor, natural constituent in citrus oils [2] and its documented use in patented flavor compositions [3] makes it a more targeted and authentic ingredient compared to its 3-hexyl or 3-heptyl analogs, which impart different, more dominant 'fruity' or 'fatty' notes. This specificity is essential for achieving precise sensory outcomes.

Scaffold for Bioactive Polymer Synthesis

Medicinal chemists and chemical biologists investigating new antimicrobial agents or acetylcholinesterase inhibitors should select 3-octylpyridine as their starting material. The evidence shows that oligomerization of 3-octylpyridinium units leads to enhanced bioactivity [4]. This provides a clear, data-backed rationale for designing more potent compounds based on this specific scaffold, a structural feature not universally transferable to other alkyl chain lengths. This approach is particularly relevant for research into marine natural product analogs.

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